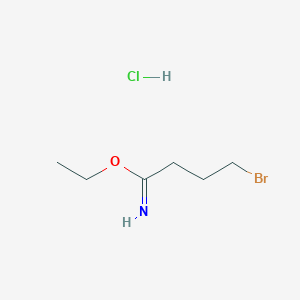
Ethyl 4-bromobutanecarboximidate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-bromobutanecarboximidate hydrochloride is an organic compound that belongs to the class of carboximidates. Carboximidates are esters formed between an imidic acid and an alcohol. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 4-bromobutanecarboximidate hydrochloride can be synthesized through the Pinner reaction, which involves the acid-catalyzed attack of nitriles by alcohols . The general mechanism involves the conversion of a nitrile to an imidate ester in the presence of an alcohol and hydrochloric acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Pinner reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent such as ethanol, with hydrochloric acid as the catalyst.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4-bromobutanecarboximidate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form esters and amides.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Acid Catalysts: Hydrochloric acid is often used as a catalyst in hydrolysis reactions.
Major Products:
Esters: Formed through hydrolysis.
Amides: Formed when reacted with amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-bromobutanecarboximidate hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 4-bromobutanecarboximidate hydrochloride involves its reactivity as an electrophile. The compound’s bromine atom is highly reactive and can be easily replaced by nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-bromobutyrate: Another brominated ester used in organic synthesis.
Carboximidates: A general class of compounds that includes ethyl 4-bromobutanecarboximidate hydrochloride.
Uniqueness: this compound is unique due to its specific reactivity and the presence of both bromine and imidate functional groups. This combination makes it a versatile reagent in organic synthesis, allowing for the formation of a wide range of products.
Eigenschaften
Molekularformel |
C6H13BrClNO |
|---|---|
Molekulargewicht |
230.53 g/mol |
IUPAC-Name |
ethyl 4-bromobutanimidate;hydrochloride |
InChI |
InChI=1S/C6H12BrNO.ClH/c1-2-9-6(8)4-3-5-7;/h8H,2-5H2,1H3;1H |
InChI-Schlüssel |
ISIAINWZQQJLQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=N)CCCBr.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14674037.png)
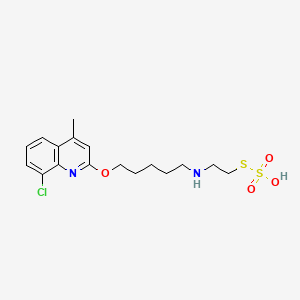
![1h-Pyrimido[5,4-c][1,2,5]oxadiazine](/img/structure/B14674050.png)
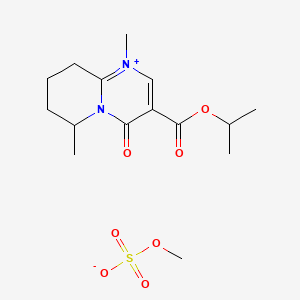
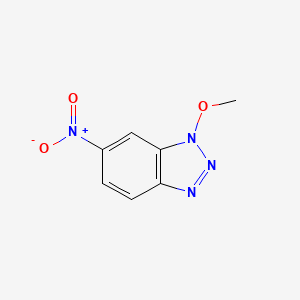
![Ethanethiol, 2-[(trimethylsilyl)oxy]-](/img/structure/B14674066.png)
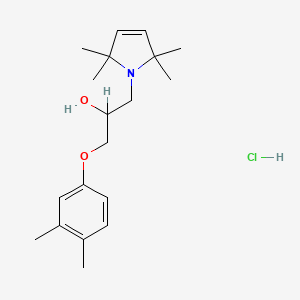
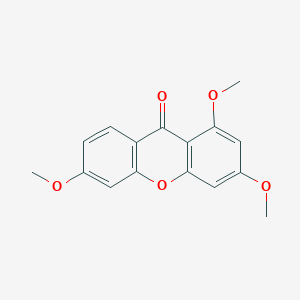

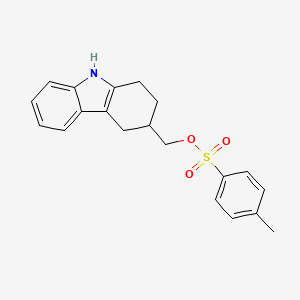
![Tricyclo[2.2.2.01,4]octane](/img/structure/B14674107.png)
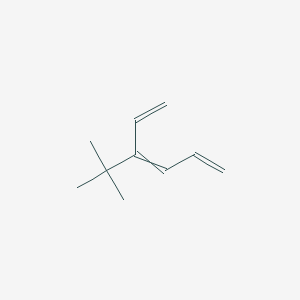
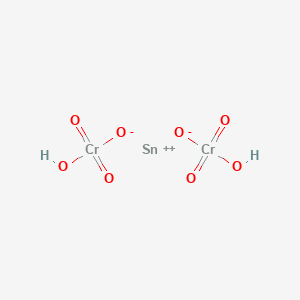
![Hexyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14674121.png)
